

# Technical Guide: Physicochemical Properties and Applications of 1-Bromo-4-chlorobutane-d8

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**1-Bromo-4-chlorobutane-d8** is a deuterated analog of 1-bromo-4-chlorobutane. Stable isotope-labeled compounds, such as **1-Bromo-4-chlorobutane-d8**, are crucial tools in various scientific disciplines, particularly in analytical chemistry. Their primary application lies in their use as internal standards for quantitative analyses by techniques like gas chromatographymass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The incorporation of deuterium atoms results in a compound that is chemically similar to its non-deuterated counterpart but has a distinct, higher molecular weight. This property allows for its clear differentiation in mass spectrometric analyses, making it an ideal spike-in standard to correct for analyte loss during sample preparation and instrumental analysis, thereby enhancing the accuracy and precision of quantitative measurements.

## **Physicochemical Properties**

The physicochemical properties of **1-Bromo-4-chlorobutane-d8** are summarized in the table below. It is important to note that while some properties are experimentally determined and reported by suppliers, others, particularly for deuterated compounds, may be predicted values based on the non-deuterated analogue.



Property	Value	Source
Chemical Name	1-Bromo-4-chlorobutane-d8	-
Synonyms	Tetramethylene chlorobromide- d8	-
CAS Number	1219803-72-1	[1][2]
Molecular Formula	CI(CD <sub>2</sub> ) <sub>4</sub> Br	[3]
Molecular Weight	179.51 g/mol	[1]
Isotopic Enrichment	≥99 atom % D	
Appearance	Colorless to pale yellow liquid	_
Boiling Point	164.3 ± 8.0 °C at 760 mmHg (Predicted)	[1]
Density	$1.4 \pm 0.1 \text{ g/cm}^3$ (Predicted)	[1]
Flash Point	60.0 ± 0.0 °C (Predicted)	[1]
Refractive Index	1.469 (Predicted)	[1]
Solubility	Miscible with common organic solvents.	

# Experimental Protocols Synthesis of 1-Bromo-4-chlorobutane-d8

A common synthetic route to 1-bromo-4-chlorobutane involves the ring-opening of tetrahydrofuran followed by halogenation. For the deuterated analogue, the synthesis would commence with tetrahydrofuran-d8. The following is a plausible, detailed experimental protocol adapted from established methods for the synthesis of related haloalkanes.[4][5][6]

#### Materials:

- Tetrahydrofuran-d8 (THF-d8)
- · Hydrochloric acid (HCl), concentrated

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- Phosphorus tribromide (PBr<sub>3</sub>) or hydrobromic acid (HBr)
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>) or magnesium sulfate (MgSO<sub>4</sub>)
- Sodium bicarbonate (NaHCO<sub>3</sub>), saturated solution
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>) or diethyl ether (Et<sub>2</sub>O)
- Round-bottom flask with reflux condenser
- Separatory funnel
- Distillation apparatus

#### Procedure:

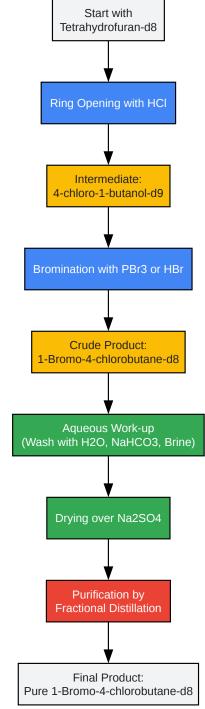
- Ring-opening of Tetrahydrofuran-d8: In a round-bottom flask equipped with a reflux condenser, place tetrahydrofuran-d8. Add an equimolar amount of concentrated hydrochloric acid. The mixture is heated under reflux for several hours to facilitate the ring-opening reaction, yielding 4-chloro-1-butanol-d9.
- Conversion to **1-Bromo-4-chlorobutane-d8**: After cooling the reaction mixture, the 4-chloro-1-butanol-d9 intermediate is converted to the final product. This can be achieved by the slow, dropwise addition of a brominating agent such as phosphorus tribromide or by reaction with concentrated hydrobromic acid, typically with heating.
- Work-up: The reaction mixture is cooled to room temperature and then poured into a
  separatory funnel containing cold water. The organic layer is separated. The aqueous layer
  is extracted with a suitable organic solvent (e.g., dichloromethane or diethyl ether). The
  combined organic layers are washed sequentially with water, saturated sodium bicarbonate
  solution (to neutralize any remaining acid), and brine.
- Drying and Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude 1bromo-4-chlorobutane-d8 is then purified by fractional distillation under reduced pressure to yield the final product.



# Mandatory Visualization Logical Workflow for the Synthesis of 1-Bromo-4chlorobutane-d8

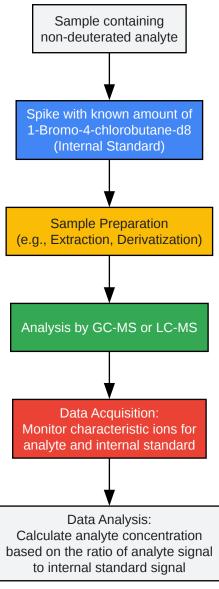


## Synthesis Workflow of 1-Bromo-4-chlorobutane-d8





### Workflow for Quantitative Analysis using 1-Bromo-4-chlorobutane-d8



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- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties and Applications of 1-Bromo-4-chlorobutane-d8]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12405643#physicochemical-properties-of-1-bromo-4-chlorobutane-d8]

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